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Introduction
Umbralisib (hydrochloride salt form implied for research purposes, though often studied as

umbralisib tosylate) is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein

kinase 1 epsilon (CK1ε).[1] The inhibition of PI3Kδ is crucial as this pathway is often

dysregulated in B-cell malignancies, playing a key role in the proliferation and survival of B-

lymphocytes.[2] The additional inhibition of CK1ε is thought to contribute to a distinct safety

profile compared to other PI3Kδ inhibitors.[3] While umbralisib (marketed as Ukoniq) received

accelerated FDA approval for relapsed or refractory marginal zone lymphoma and follicular

lymphoma, this approval was later withdrawn due to safety concerns in other trials.[1][3]

Nevertheless, the preclinical data from mouse studies remain a valuable resource for

researchers investigating PI3Kδ and CK1ε inhibition.

These application notes provide detailed protocols and dosage information for the use of

umbralisib in preclinical mouse models of hematological malignancies, specifically focusing on

xenograft and adoptive transfer models.

Data Presentation
The following tables summarize the quantitative data from preclinical mouse studies involving

umbralisib administration.
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Table 1: Umbralisib Dosage and Efficacy in Preclinical Mouse Models

Mouse
Model

Cancer
Type

Cell
Line(s)

Dosage
Administr
ation
Route

Frequenc
y

Outcome

NOD/SCID
Hodgkin

Lymphoma

L-540, L-

428
150 mg/kg

Oral

Gavage
Daily

50% tumor

growth

inhibition

(in

combinatio

n with

brentuxima

b vedotin)

NOD/SCID

T-Cell

Acute

Lymphobla

stic

Leukemia

(T-ALL)

MOLT-4 150 mg/kg
Oral

Gavage
Daily

Significant

tumor

shrinkage

by day 25

Eμ-TCL1

Adoptive

Transfer

Chronic

Lymphocyti

c Leukemia

(CLL)

N/A 100 mg/kg
Oral

Gavage
Daily

Reduced

white blood

cell count,

antitumor

efficacy[3]

Table 2: Umbralisib Dosages in Toxicology Studies in Mice
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Study Type
Mouse
Strain

Dosage
Range

Administrat
ion Route

Frequency
Observatio
n

Embryo-fetal

development

Pregnant

Mice

100 - 400

mg/kg/day
Oral Daily

At 100

mg/kg/day,

increased

resorptions

and post-

implantation

loss were

observed. At

≥200

mg/kg/day,

malformation

s were noted.

The 100

mg/kg/day

dose in mice

provides an

exposure

(AUC)

approximatel

y equivalent

to the human

therapeutic

dose.[4][5]

Experimental Protocols
Protocol 1: Umbralisib Formulation for Oral Gavage
This protocol describes two common methods for preparing umbralisib for oral administration in

mice.

Method A: Methylcellulose Suspension

A common practice for preclinical oral gavage is to formulate the compound in a vehicle such

as 0.5% methylcellulose.[2]
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Materials:

Umbralisib hydrochloride powder

0.5% (w/v) methylcellulose in sterile water

Sterile tubes and syringes

Procedure:

Calculate the required amount of umbralisib and vehicle based on the desired

concentration and the number and weight of the mice to be dosed.

Weigh the umbralisib powder and place it in a sterile tube.

Add a small amount of the 0.5% methylcellulose solution to the powder to create a paste.

Gradually add the remaining vehicle while vortexing or triturating to ensure a uniform

suspension.

Store the suspension at 4°C and protected from light. It is recommended to prepare the

formulation fresh daily.

Method B: Solubilizing Vehicle

For compounds with poor aqueous solubility, a vehicle containing solubilizing agents can be

used.

Materials:

Umbralisib hydrochloride powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween 80 (Polysorbate 80)

Sterile water or saline
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Sterile tubes and syringes

Procedure:

Solubilization: Dissolve the umbralisib powder in a minimal amount of DMSO (e.g., 10% of

the final volume).[3]

Vehicle Preparation: In a separate sterile tube, prepare the vehicle mixture. A typical ratio

is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water.[3]

Formulation: Slowly add the dissolved umbralisib in DMSO to the vehicle mixture while

continuously vortexing to prevent precipitation.[3]

Final Volume: Adjust the final volume with sterile water or saline to achieve the desired

concentration.

Storage: Store the final formulation at 4°C, protected from light. It is advisable to prepare

this formulation fresh on the day of administration.[3]

Protocol 2: Hodgkin Lymphoma and T-ALL Xenograft
Mouse Models
This protocol is based on studies using Hodgkin lymphoma (L-540, L-428) and T-ALL (MOLT-4)

cell lines in immunodeficient mice.[2]

Materials:

L-540, L-428, or MOLT-4 cells

NOD/SCID mice (6-8 weeks old)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Phosphate-buffered saline (PBS), sterile

Matrigel (optional, can improve tumor take-rate)

Syringes and needles (27-30 gauge)
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Calipers

Procedure:

Cell Culture: Culture the lymphoma/leukemia cells in their recommended medium to 80-

90% confluency.

Cell Preparation: Harvest the cells and wash them with sterile PBS. Perform a cell count

and assess viability (should be >95%). Resuspend the cells in sterile PBS or a 1:1 mixture

of PBS and Matrigel at the desired concentration. For MOLT-4 xenografts, a common

injection number is 1 x 10^6 cells. For L-540 and L-428, the number can range from 1 x

10^6 to 10 x 10^6 cells.

Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension

(typically 100-200 µL) into the flank of each mouse.[2]

Tumor Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure

the length and width with calipers 2-3 times per week. Calculate tumor volume using the

formula: (Width² x Length) / 2.[2]

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³),

randomize the mice into treatment and control groups.

Drug Administration: Administer umbralisib (150 mg/kg) or vehicle control daily via oral

gavage.[2] The dosing volume is typically based on the mouse's body weight (e.g., 10

mL/kg).[3]

Monitoring: Monitor tumor growth and the body weight of the mice regularly as an indicator

of toxicity.[2]

Endpoint: The study can be terminated when tumors in the control group reach a specified

size, or after a defined treatment period. At the endpoint, evaluate tumor growth inhibition.

[2]

Protocol 3: Eμ-TCL1 Adoptive Transfer Mouse Model of
CLL
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This protocol is for a syngeneic model of Chronic Lymphocytic Leukemia.[3]

Materials:

Eμ-TCL1 transgenic mice with established leukemia (donor mice)

C57BL/6 mice (recipient mice, 6-8 weeks old)

PBS or RPMI-1640, sterile

Syringes and needles (27-30 gauge)

Flow cytometry reagents (e.g., anti-CD19, anti-CD5 antibodies)

Procedure:

Cell Preparation: Harvest splenocytes from a leukemic Eμ-TCL1 donor mouse. Prepare a

single-cell suspension and determine cell viability.[3]

Adoptive Transfer: Inject a defined number of leukemic splenocytes (e.g., 10-20 x 10^6

cells) intravenously into the tail vein of recipient mice.[3]

Disease Establishment: Allow the leukemia to establish in the recipient mice. This typically

takes 2-3 weeks and can be monitored by checking for an increase in white blood cell

counts or by flow cytometry for the presence of CD19+/CD5+ leukemic cells in peripheral

blood.[3]

Treatment Initiation: Once the disease is established, randomize the mice into treatment

and control groups.[3]

Drug Administration: Administer umbralisib (100 mg/kg) or vehicle control daily via oral

gavage.[6]

Monitoring: Monitor body weight and clinical signs of toxicity daily. Perform regular blood

draws to monitor white blood cell counts and the percentage of leukemic cells.[3]

Endpoint: At the end of the study, harvest spleens and other relevant organs for weighing,

flow cytometry analysis, and histopathology to assess the treatment efficacy.[3]
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Caption: Dual inhibition of PI3Kδ and CK1ε pathways by umbralisib.
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Caption: Experimental workflow for a xenograft mouse model study.
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Caption: Experimental workflow for an adoptive transfer mouse model study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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